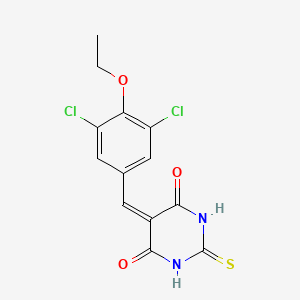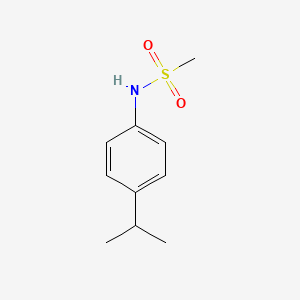
5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DEDTP, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of thioxodihydropyrimidinediones and is structurally similar to thalidomide, a drug used in the treatment of multiple myeloma and leprosy.
Mécanisme D'action
The exact mechanism of action of 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to act by inhibiting the activity of a protein called cereblon, which is involved in the regulation of cell growth and differentiation. This inhibition leads to the activation of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, it is important to note that 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects of 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its long-term safety profile.
Orientations Futures
There are several potential future directions for research on 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of more water-soluble derivatives of the compound, which could make it easier to administer in experimental settings. Additionally, further studies are needed to better understand the mechanism of action of 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its potential applications in the treatment of other diseases beyond cancer. Finally, research on the potential side effects and long-term safety profile of 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also needed to fully evaluate its potential as a therapeutic agent.
Conclusion
In conclusion, 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, or 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, is a synthetic compound with potential applications in scientific research. It has been shown to have anti-cancer properties and other biochemical and physiological effects. While more research is needed to fully understand its potential applications and safety profile, 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione represents a promising area of study in the field of cancer biology and beyond.
Méthodes De Synthèse
The synthesis of 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a yellow crystalline solid. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential applications in scientific research, particularly in the field of cancer biology. Studies have found that 5-(3,5-dichloro-4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c1-2-20-10-8(14)4-6(5-9(10)15)3-7-11(18)16-13(21)17-12(7)19/h3-5H,2H2,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPRFFLOEVDOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=S)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dichloro-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)


![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)

![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)
